BenchChemオンラインストアへようこそ!

Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate

regioisomer carboxylate position structure-activity relationship

Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate (CAS 2177266-58-7, molecular formula C₁₆H₁₉N₃O₂, molecular weight 285.34 g/mol) belongs to the pyrazolo[1,5-a][1,4]diazepine class, a fused bicyclic scaffold featuring a pyrazole ring annulated to a seven-membered diazepine ring. The compound carries a benzyl substituent at the N5 position and a methyl ester at the C8 position, distinguishing it from other regioisomeric carboxylate analogs.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 2177266-58-7
Cat. No. B2427388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate
CAS2177266-58-7
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESCOC(=O)C1CCN(CC2=CC=NN12)CC3=CC=CC=C3
InChIInChI=1S/C16H19N3O2/c1-21-16(20)15-8-10-18(11-13-5-3-2-4-6-13)12-14-7-9-17-19(14)15/h2-7,9,15H,8,10-12H2,1H3
InChIKeyAFXGTDJTYCFXSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate (CAS 2177266-58-7): Procurement-Relevant Structural & Physicochemical Baseline


Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate (CAS 2177266-58-7, molecular formula C₁₆H₁₉N₃O₂, molecular weight 285.34 g/mol) belongs to the pyrazolo[1,5-a][1,4]diazepine class, a fused bicyclic scaffold featuring a pyrazole ring annulated to a seven-membered diazepine ring. The compound carries a benzyl substituent at the N5 position and a methyl ester at the C8 position, distinguishing it from other regioisomeric carboxylate analogs . Commercial suppliers list this compound at ≥95% purity (Leyan) or NLT 98% (MolCore), and it is offered exclusively for research and further manufacturing use .

Why Generic Substitution of Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate Fails: Regioisomeric & Functional-Group Specificity in the Pyrazolo[1,5-a][1,4]diazepine Class


Within the pyrazolo[1,5-a][1,4]diazepine family, the position of the carboxylate ester and the nature of the N5 substituent are critical determinants of biological activity and physicochemical behavior. Patent-based structure-activity relationship (SAR) studies on related diazepine scaffolds demonstrate that even subtle positional isomerism can dictate target selectivity—for example, among GABA positive allosteric modulators and ROS1 inhibitors, the substitution pattern on the diazepine ring directly governs potency and off-target profiles [1]. In the Drosophila sex peptide receptor (DrmSPR) agonist series, relocation of the benzyl group from the 6-position to alternative sites, or ester migration, led to marked changes in EC₅₀ values, underscoring that generic replacement with a 6-carboxylate, 7-carboxylate, or des-benzyl analog cannot be assumed to preserve pharmacological or physicochemical performance [2]. Consequently, procurement of the precise 8-carboxylate, 5-benzyl regioisomer is mandatory for experiments that rely on defined SAR trends or scaffold-specific reactivity.

Quantitative Evidence Guide for Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate (CAS 2177266-58-7) vs. Closest Analogs


Regioisomeric Differentiation: 8-Carboxylate vs. 6-Carboxylate Methyl Ester in Pyrazolo[1,5-a][1,4]diazepine Scaffolds

The target compound places the methyl carboxylate at the C8 position of the diazepine ring, whereas its closest commercial analog—Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate (CAS 2177258-80-7)—positions the identical ester at C6. This positional shift alters the spatial orientation of the ester relative to the benzyl group and the pyrazole nitrogen, which in related pyrazolodiazepine GPCR agonist series has been shown to modulate EC₅₀ by over an order of magnitude depending on the substitution site [1]. The predicted density (1.22±0.1 g/cm³) and boiling point (417.2±45.0 °C) reported for the 6-carboxylate isomer provide a reference baseline; the 8-carboxylate isomer is expected to exhibit distinct chromatographic retention and solubility profiles owing to differential intramolecular interactions (e.g., ester proximity to the bridgehead nitrogen) .

regioisomer carboxylate position structure-activity relationship pyrazolodiazepine

Ester Alkyl Group Comparison: Methyl vs. Ethyl 5-Benzyl-Pyrazolo[1,5-a][1,4]diazepine-7-Carboxylate

Replacement of the methyl ester with an ethyl ester (as in Ethyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1,4]diazepine-7-Carboxylate, CAS 2139305-92-1, MW 299.37) increases lipophilicity and steric bulk, which can reduce aqueous solubility and alter metabolic hydrolysis rates. In the ROS1 inhibitor patent family (EP3129376A1), small alkyl ester variations on the pyrazolo[1,5-a][1,4]diazepine core are explicitly claimed to modulate pharmacokinetic properties, with methyl esters often preferred for balanced solubility and cell permeability in cellular assays [1]. The methyl ester (target compound) provides a lower molecular weight (285.34 vs. 299.37) and a smaller van der Waals volume compared to the ethyl analog, which can be advantageous in fragment-based drug discovery where ligand efficiency metrics penalize excessive molecular weight .

ester alkyl group methyl ester ethyl ester lipophilicity metabolic stability

N5-Benzyl vs. N5-Unsubstituted Analogs: Critical Role of the Benzyl Group in Target Binding

The N5-benzyl substituent present on the target compound is a key pharmacophoric element absent in simpler analogs such as Methyl 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-2-Carboxylate Hydrochloride (des-benzyl, 2-carboxylate variant). In the DrmSPR agonist series reported by Kim et al. (2015), the 6-benzyl pyrazolodiazepine scaffold was essential for achieving EC₅₀ values of 3-4 μM, whereas analogs lacking an aromatic N-substituent showed weak or no agonist activity (69-72% activation at 100 μM, indicating substantially right-shifted potency) [1]. The benzyl group engages in π-stacking or hydrophobic interactions within the receptor binding pocket; its removal collapses agonism. The target compound preserves this critical benzyl group at N5, combined with the 8-carboxylate ester, providing a scaffold that retains the essential N5-aromatic motif while exploring a distinct ester position relative to the published 6-carboxylate/6-benzyl series [1].

N5 substituent benzyl group des-benzyl target engagement GPCR

N-Protection Strategy: Free Base vs. N-Boc-Protected Pyrazolo[1,5-a][1,4]diazepine Scaffolds

Commercially available tert-Butyl 7,8-Dihydro-4H-Pyrazolo[1,5-a][1,4]diazepine-5(6H)-Carboxylate represents a Boc-protected variant that masks the N5 position, rendering it unsuitable for direct biological screening. The target compound, in contrast, presents a free N5-benzyl tertiary amine that is immediately available for receptor interactions or further synthetic elaboration (e.g., quaternization, N-oxide formation). The methyl ester at C8 also serves as a orthogonal handle for amidation or hydrolysis, whereas the Boc analog requires an additional deprotection step (typically TFA or HCl) that can complicate library synthesis and introduce purity challenges. The target compound's 'ready-to-use' free amine/ester presentation, combined with verified commercial purity (≥95-98%), reduces the number of synthetic steps and associated yield losses in medicinal chemistry workflows .

N-protection tert-butyl carbamate synthetic intermediate building block downstream functionalization

Optimized Application Scenarios for Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate Based on Differential Evidence


GPCR Agonist Lead Optimization: Exploring 8-Carboxylate SAR in Pyrazolodiazepine Series

Building on the DrmSPR agonist SAR established by Kim et al. (2015), where 6-benzyl pyrazolodiazepines with EC₅₀ of 3-4 μM were identified, the 8-carboxylate regioisomer enables systematic investigation of how ester position modulates GPCR subtype selectivity, potency, and off-target profiles [1]. The preserved N5-benzyl group ensures baseline receptor engagement, while the shifted ester provides a novel vector for polarity tuning not accessible with 6- or 7-carboxylate analogs.

Kinase Inhibitor Fragment Library: ROS1-Targeted Pyrazolo[1,5-a][1,4]diazepine Building Block

The ROS1 inhibitor patent family (EP3129376A1) explicitly claims 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives as ROS1 inhibitors [1]. The target compound, with its low molecular weight (285.34) and methyl ester handle, serves as an ideal fragment for structure-based drug design campaigns targeting ROS1 and related kinase domains. Its 'ready-to-use' free amine and ester functionalities enable rapid diversification via amide coupling or ester hydrolysis, reducing synthetic cycle time compared to N-protected analogs.

GABA Receptor Modulator Scaffold: Subtype-Selective Probe Development

The substituted benzopyrazolo[1,5-a][1,4]diazepine patent (US 12,049,467 B2) awarded to Johns Hopkins University and the Lieber Institute demonstrates that this scaffold is being actively explored for GABA positive allosteric modulation [1]. The 8-carboxylate, 5-benzyl substitution pattern offers a distinct pharmacophoric fingerprint compared to the patented examples, enabling IP-differentiable probe molecules for CNS target validation studies.

Scaffold-Hopping Starting Point for GPCR & Kinase Hybrid Libraries

The pyrazolo[1,5-a][1,4]diazepine core possesses a privileged scaffold profile, with precedented activity at both GPCRs (DrmSPR agonists) and kinases (ROS1 inhibitors) [1][2]. The target compound's combination of N5-benzyl (GPCR-favoring) and 8-methyl ester (kinase-favoring hydrogen bond acceptor) makes it a versatile starting point for constructing hybrid screening libraries, enabling parallel exploration of both target classes from a single chemical intermediate.

Quote Request

Request a Quote for Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.